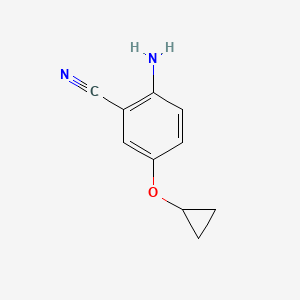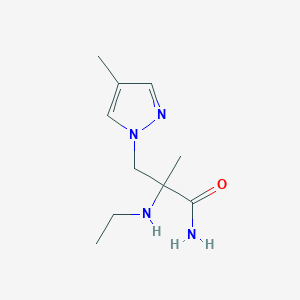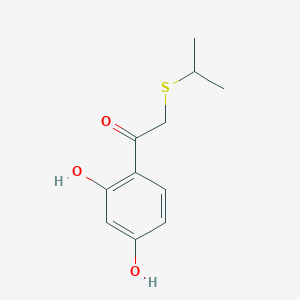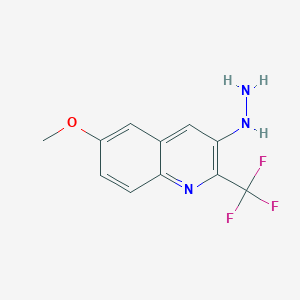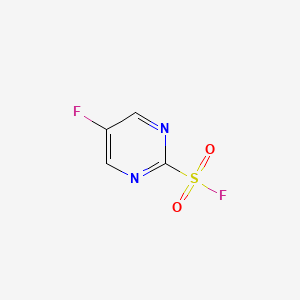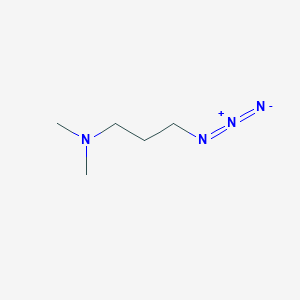
(3-Azidopropyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Azidopropyl)dimethylamine is an organic compound with the molecular formula C5H12N4 It is a derivative of dimethylamine, where the hydrogen atoms on the nitrogen are replaced by a propyl chain with an azide group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)dimethylamine typically involves the reaction of 3-chloropropylamine with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The general reaction scheme is as follows:
Cl-(CH2)3NH2+NaN3→N3-(CH2)3NH2+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Azidopropyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted amines or thiols.
Reduction: (3-Aminopropyl)dimethylamine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
(3-Azidopropyl)dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, improving product quality and efficiency.
Mécanisme D'action
The mechanism of action of (3-Azidopropyl)dimethylamine largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the azide group is converted to an amine group through the transfer of electrons from the reducing agent. In cycloaddition reactions, the azide group forms a triazole ring through a concerted mechanism involving the formation of a 1,3-dipole intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
(3-Aminopropyl)dimethylamine: Similar structure but with an amine group instead of an azide group.
Trimethylamine: An amine with three methyl groups attached to the nitrogen.
Uniqueness
(3-Azidopropyl)dimethylamine is unique due to the presence of the azide group, which imparts distinct reactivity compared to other amines. The azide group allows for participation in cycloaddition reactions, which are not possible with simple amines like dimethylamine or trimethylamine .
Propriétés
Formule moléculaire |
C5H12N4 |
|---|---|
Poids moléculaire |
128.18 g/mol |
Nom IUPAC |
3-azido-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12N4/c1-9(2)5-3-4-7-8-6/h3-5H2,1-2H3 |
Clé InChI |
UGCQSNBUMGFAFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)
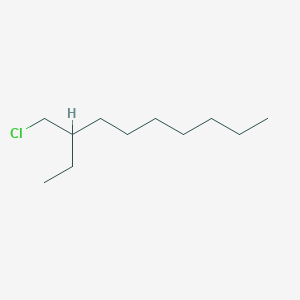
![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
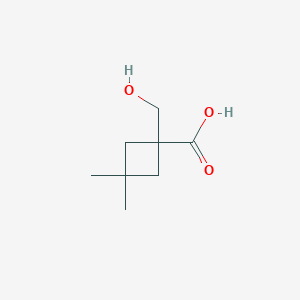
![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)

